

Application Notes and Protocols: Measuring Hepcidin in Response to Enarodustat

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Compound of Interest		
Compound Name:	Enarodustat	
Cat. No.:	B608261	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for measuring changes in hepcidin levels in response to treatment with **Enarodustat**, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.

Introduction

Enarodustat is an oral HIF-PH inhibitor that has been approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves the inhibition of HIF-prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-alpha (HIF-α).[1][3] This stabilization mimics the body's natural response to low oxygen levels, promoting the transcription of genes involved in erythropoiesis and iron metabolism.[1] [2] A key aspect of this improved iron metabolism is the downregulation of hepcidin, a central regulator of iron homeostasis.[1][4] Elevated hepcidin levels in CKD patients contribute to anemia by trapping iron within cells and preventing its absorption. By decreasing hepcidin, **Enarodustat** is expected to increase the availability of iron for red blood cell production.[4][5]

Mechanism of Action: Enarodustat's Effect on Hepcidin

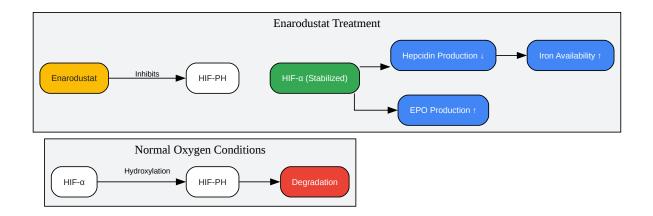


Methodological & Application

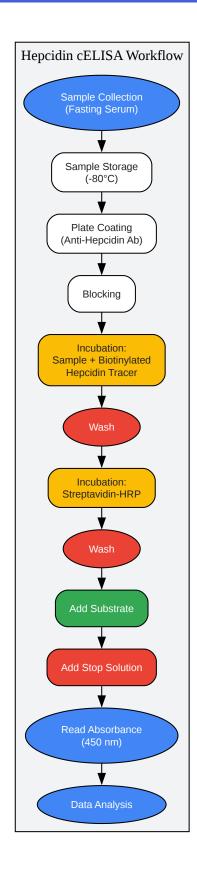
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Under normal oxygen conditions, HIF- α is hydroxylated by HIF-PH enzymes, leading to its degradation. **Enarodustat** inhibits this process, allowing HIF- α to accumulate and translocate to the nucleus. There, it forms a complex that binds to hypoxia-responsive elements on target genes, including those that regulate erythropoietin (EPO) production and iron metabolism. The precise mechanism by which HIF stabilization leads to hepcidin reduction is still under investigation but is a consistent finding in clinical studies.[4][5]

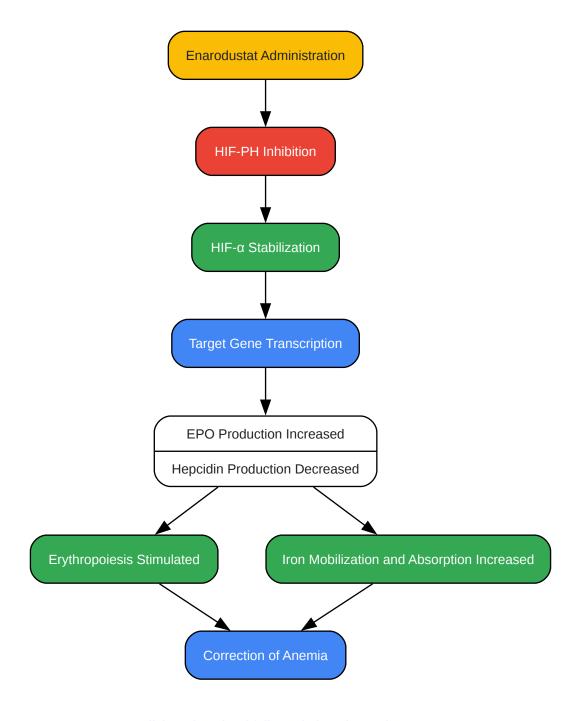












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